![molecular formula C11H21N3O2 B7987392 N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987392.png)
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a compound of significant interest in the field of organic chemistry This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with amino-acetyl and ethyl-acetamide precursors under controlled conditions. For instance, the treatment of piperidine with ethyl cyanoacetate in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-piperidine: Similar structure but lacks the acetamide group.
N-Ethyl-2-piperidone: Contains a piperidine ring with an ethyl group but differs in functional groups.
N-(2-Aminoethyl)-acetamide: Similar functional groups but lacks the piperidine ring.
Uniqueness
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is unique due to the combination of its piperidine ring and the specific arrangement of amino-acetyl and ethyl-acetamide groups
Propiedades
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSNLXUGLLIVQU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CN)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)CN)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
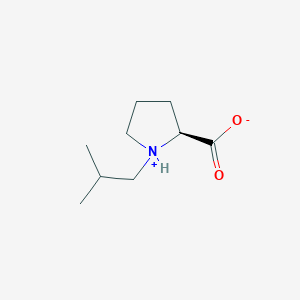


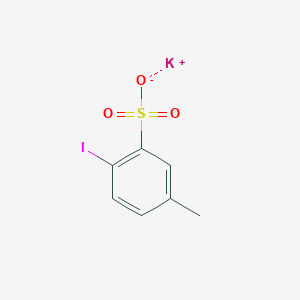
![[(R)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7987397.png)
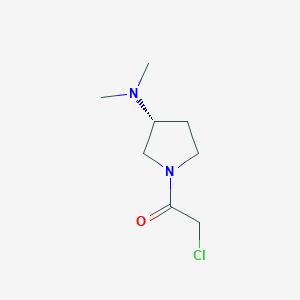
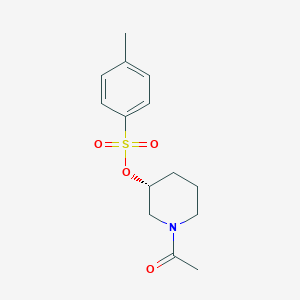
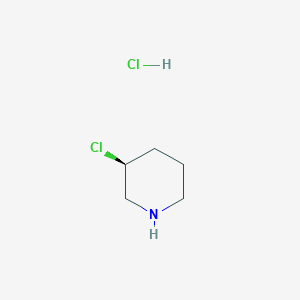
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987341.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987346.png)
![N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987352.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7987360.png)
![N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7987372.png)
![N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide](/img/structure/B7987379.png)
